![molecular formula C24H17NO B7520613 5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde](/img/structure/B7520613.png)
5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with a fused indenoquinoline core, making it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde typically involves multi-step reactions. One common method includes the annulation reaction of indoles with 2-vinylanilines in the presence of iodine, leading to the formation of the indenoquinoline core . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Vilsmeier-Haack reaction or the Reimer-Tiemann reaction, which are well-suited for large-scale synthesis of quinoline derivatives . These methods are chosen for their efficiency and ability to produce high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the quinoline nitrogen or the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives that can be further utilized in synthetic chemistry .
Aplicaciones Científicas De Investigación
5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anticancer properties, particularly in inhibiting cancer cell growth.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde involves its interaction with cellular DNA. It can intercalate into DNA strands, disrupting the replication and transcription processes, which is particularly useful in its anticancer activity . The compound may also affect the balance of intracellular reactive oxygen species, leading to apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylindolo[2,3-b]quinoline: Shares a similar core structure but lacks the phenyl and aldehyde groups.
11-Phenylindeno[2,3-b]quinoline: Similar structure but without the methyl and aldehyde groups.
Quinoline-3-carbaldehyde: A simpler quinoline derivative with an aldehyde group at a different position.
Uniqueness
5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential anticancer activity make it a valuable compound for further research and development .
Propiedades
IUPAC Name |
5-methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO/c1-25-21-14-8-7-13-19(21)22(16-9-3-2-4-10-16)23-18-12-6-5-11-17(18)20(15-26)24(23)25/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQRNBWDDMFBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C1=C(C4=CC=CC=C43)C=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]-N-naphthalen-2-ylbutanamide](/img/structure/B7520545.png)
![5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzenesulfonamide](/img/structure/B7520557.png)
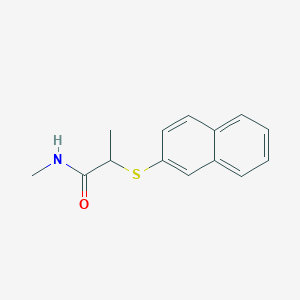
![N-[2-[[2-(4-bromo-2-methylanilino)-2-oxoethyl]-methylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7520582.png)
![[2-[2-(1,3-Benzothiazol-2-yl)ethylamino]-2-oxoethyl] 2-phenylsulfanylpyridine-3-carboxylate](/img/structure/B7520591.png)
![[2-[2-(1,3-Benzothiazol-2-yl)ethylamino]-2-oxoethyl] 2-piperidin-1-ylsulfonylbenzoate](/img/structure/B7520596.png)
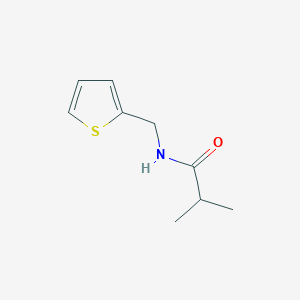
![2-(3,4-Dimethylphenyl)sulfonyl-2-[3-(2-oxochromen-7-yl)oxyquinoxalin-2-yl]acetonitrile](/img/structure/B7520603.png)
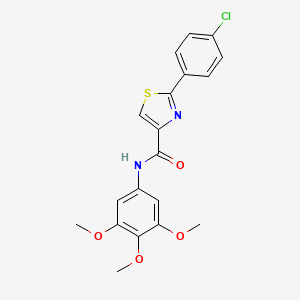

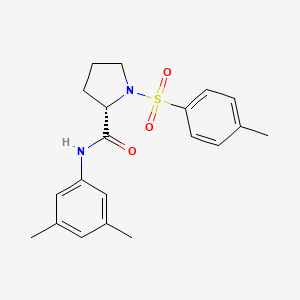
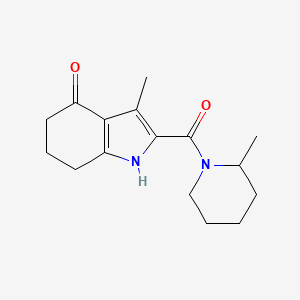
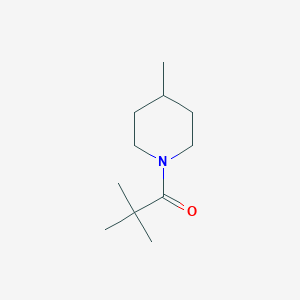
![1-[4-(4-chloro-1H-pyrrole-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7520625.png)
